N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
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Overview
Description
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Mechanism of Action
Target of Action
It’s known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to have antioxidative and antibacterial properties, and they can affect the cell cycle .
Result of Action
Similar compounds have been shown to have significant pharmacological activity .
Biochemical Analysis
Biochemical Properties
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide has been found to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate starting materials such as 2-chloropyrimidine with pyrrolidine under basic conditions.
Ether Formation: The pyrimidine derivative is then reacted with an appropriate alkylating agent, such as 2-bromoethanol, to form the ether linkage.
Amide Formation: The final step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
- N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclohexanecarboxamide
Uniqueness
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is unique due to its specific structural features, such as the cyclopentanecarboxamide moiety and the pyrimidine ring with a pyrrolidine substituent
Properties
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-16(13-5-1-2-6-13)17-7-10-22-15-11-14(18-12-19-15)20-8-3-4-9-20/h11-13H,1-10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVYJWYHBPNZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCOC2=NC=NC(=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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